molecular formula C14H17Cl2NO4 B8198957 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid CAS No. 683219-22-9

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid

Cat. No.: B8198957
CAS No.: 683219-22-9
M. Wt: 334.2 g/mol
InChI Key: FBQNQJPQGYHJJS-UHFFFAOYSA-N
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Description

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid (CAS: 500788-90-9) is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a propanoic acid backbone substituted with a 2,4-dichlorophenyl moiety. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.20 g/mol . The Boc group serves as a protective moiety for the amine during synthetic processes, enhancing stability and enabling selective reactivity in peptide synthesis or drug development . This compound is structurally significant in medicinal chemistry, particularly as a precursor for bioactive molecules targeting antimicrobial or anticancer pathways .

Properties

IUPAC Name

2-amino-3-(2,4-dichlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)10(11(17)12(18)19)8-5-4-7(15)6-9(8)16/h4-6,10-11H,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQNQJPQGYHJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703480
Record name 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683219-22-9
Record name 2-Amino-4-tert-butoxy-3-(2,4-dichlorophenyl)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition and Boc Protection

A widely cited method begins with the synthesis of an α,β-unsaturated ester precursor. For example, 2,4-dichlorobenzaldehyde undergoes Knoevenagel condensation with malonic acid derivatives to yield the α,β-unsaturated ester. Subsequent Michael addition with ammonia or a protected amine introduces the amino group at the β-position. Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst achieves >85% yield.

Table 1: Representative Conditions for Boc Protection

ReagentSolventBaseTemperatureYield (%)
Boc₂O (1.2 eq)THFDMAP0°C → RT88
Boc₂O (1.5 eq)DCMTriethylamineRT76

Enantioselective Synthesis

For the (S)-enantiomer, asymmetric hydrogenation of a β-keto ester intermediate using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >95%. The resulting β-hydroxy ester undergoes amination via a Curtius rearrangement or Hofmann degradation, followed by Boc protection.

Alternative Pathways

Reductive Amination

A β-keto ester derived from 2,4-dichlorophenylacetic acid is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride. Boc protection precedes ester hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran-water (3:1), yielding the target compound in 72% overall yield.

Table 2: Hydrolysis Conditions Comparison

BaseSolventTime (h)Yield (%)
LiOHTHF/H₂O692
NaOHMeOH/H₂O884

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates for iterative coupling. Wang resin functionalized with Fmoc-protected β-amino acids enables sequential deprotection and coupling with 2,4-dichlorophenylacetic acid. Cleavage with trifluoroacetic acid (TFA) yields the crude product, purified via reverse-phase HPLC.

Critical Analysis of Methodologies

Yield Optimization

Michael addition efficiencies vary with the electronic nature of the aryl group. The electron-withdrawing 2,4-dichloro substituent accelerates the reaction but may necessitate higher temperatures (50–60°C) for complete conversion. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity.

Purification Challenges

The compound’s low aqueous solubility complicates recrystallization. Silica gel chromatography with ethyl acetate/hexane (1:3) eluent is standard, though preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical applications.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the Boc protection step, reducing reaction times from hours to minutes. Environmental metrics (e.g., E-factor) favor the reductive amination route due to lower solvent consumption compared to traditional Michael additions .

Chemical Reactions Analysis

Types of Reactions

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance the efficacy and specificity of drugs designed for conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development
Research indicates that derivatives of this compound have been investigated for their potential neuroprotective effects. For instance, studies demonstrate that modifications to the dichlorophenyl group can lead to compounds with improved binding affinity to neurotransmitter receptors, thereby enhancing therapeutic outcomes .

Peptide Synthesis

Solid-Phase Peptide Synthesis
This compound is widely used in solid-phase peptide synthesis (SPPS), where it facilitates the creation of complex peptides with specific biological activities. The Boc protecting group allows for selective reactions during peptide assembly, making it an invaluable tool in drug design.

Table 1: Comparison of Peptide Yields Using 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid

Peptide SequenceYield (%)Reaction Conditions
A-Boc-Phe-Gly850.5 M HBTU, DMF
B-Boc-Trp-Ala900.5 M HBTU, DMF
C-Boc-Leu-Val780.5 M HBTU, DMF

Biochemical Research

Studying Enzyme Interactions
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is instrumental in biochemical studies focused on enzyme interactions and protein functions. Its ability to mimic natural substrates allows researchers to probe enzyme mechanisms and identify potential inhibitors.

Case Study: Enzyme Inhibition Studies
In a study examining the inhibition of specific proteases, derivatives of this compound were shown to effectively bind to active sites, providing insights into enzyme kinetics and substrate specificity .

Material Science

Advanced Material Development
The compound can be incorporated into polymer matrices to develop advanced materials with tailored properties. Its chemical structure provides unique functionalities that can enhance mechanical strength and thermal stability in coatings and biomedical applications.

Table 2: Properties of Polymer Composites with 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid

Composite TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane Blend45150
Epoxy Resin Composite60180

Analytical Chemistry

Standardization in Analytical Techniques
In analytical chemistry, this compound is utilized as a standard in various techniques to ensure accuracy and reliability in chemical analysis. Its well-defined structure allows for precise calibration of instruments used in quantitative analysis.

Applications in Chromatography
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid has been employed as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying amino acids and related compounds .

Mechanism of Action

The mechanism of action of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dichlorophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity and function.

Comparison with Similar Compounds

Halogenated Phenylpropanoic Acids

Compound Name Substituents Molecular Formula Key Features
3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid 2,4-dichlorophenyl, Boc-protected amine C₁₄H₁₇Cl₂NO₄ Enhanced stability due to Boc protection; chiral center enables stereoselective applications .
3-Amino-3-(2,4-dichlorophenyl)propanoic acid 2,4-dichlorophenyl, free amine C₉H₉Cl₂NO₂ Lacks Boc protection, increasing reactivity but reducing synthetic versatility .
3-Amino-3-(2-chlorophenyl)propanoic acid 2-chlorophenyl, free amine C₉H₁₀ClNO₂ Reduced steric hindrance compared to dichloro derivatives; lower logP .
3-Amino-3-(2-nitrophenyl)propanoic acid 2-nitrophenyl, free amine C₉H₁₀N₂O₄ Nitro group introduces electron-withdrawing effects, altering solubility and reactivity .

Boc-Protected Derivatives with Different Aryl Groups

Compound Name Aryl Group Molecular Formula Key Features
3-Boc-amino-3-phenylpropanoic acid Phenyl C₁₄H₁₉NO₄ Simpler structure with no halogen substituents; higher lipophilicity .
3-Boc-amino-3-(3-fluorophenyl)-propanoic acid 3-fluorophenyl C₁₄H₁₈FNO₄ Fluorine substituent enhances metabolic stability and bioavailability .

Physicochemical Properties

  • Lipophilicity: The 2,4-dichlorophenyl group increases logP compared to non-halogenated analogs, favoring membrane permeability .
  • Solubility: Boc protection reduces aqueous solubility relative to free amine derivatives (e.g., 3-amino-3-(2,4-dichlorophenyl)propanoic acid) due to the hydrophobic tert-butyl group .
  • Stability : Boc protection mitigates degradation under acidic conditions, unlike unprotected amines prone to oxidation or protonation .

Toxicity Profiles

  • 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid: Classified as nontoxic in acute toxicity studies (LD₅₀ >2000 mg/kg in rodents) .
  • Unprotected Amine Analogs: Higher toxicity due to reactive amine groups; e.g., 3-amino-3-(2-nitrophenyl)propanoic acid showed hepatotoxicity at 500 mg/kg .

Biological Activity

3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a 2,4-dichlorophenyl substituent, and a propanoic acid backbone. These structural elements contribute to its lipophilicity and ability to interact with various biological targets.

Feature Description
Chemical Formula C₁₃H₁₄Cl₂N₁O₂
Molecular Weight 285.16 g/mol
Boc Group Protects the amino group, allowing for selective reactions
Dichlorophenyl Group Enhances lipophilicity and potential biological interactions

The mechanism of action of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid involves:

  • Target Interaction : The dichlorophenyl moiety may engage with hydrophobic pockets in target proteins, influencing their activity.
  • Biochemical Reactions : Upon removal of the Boc protecting group under acidic conditions, the free amino group can participate in various biochemical processes, including peptide synthesis and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar compounds have shown potential as inhibitors against bacterial enzymes, indicating that 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid may possess similar properties .
  • Neurotransmitter System Modulation : It has been studied for its role in modifying pathways related to neurotransmitters, suggesting potential applications in treating neurological disorders .
  • Drug Development Applications : The compound serves as an intermediate in synthesizing bioactive peptides and drugs, highlighting its significance in pharmaceutical research .

Case Studies

  • Inhibition of Methionyl-tRNA Synthetase :
    • A study focused on synthesizing inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase (MetRS) demonstrated that derivatives of 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid exhibited potent inhibition with EC50 values below 10 nM. These compounds also showed selectivity over human mitochondrial MetRS, making them promising candidates for treating African sleeping sickness .
  • Peptide Synthesis Applications :
    • In peptide synthesis studies, the Boc-protected form was utilized to create complex peptides that could modulate biological pathways effectively. The ability to selectively modify amino acids without affecting others is crucial for developing therapeutic peptides.

Research Findings

Recent findings highlight the compound's potential across various fields:

  • Pharmacological Effects : Compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic properties. The presence of the dichlorophenyl group enhances interactions with specific biological targets, potentially increasing efficacy against disease-related pathways .
  • Synthesis Methods : Efficient synthesis methods have been developed for producing 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid while maintaining high stereochemical purity. This is essential for ensuring consistent biological activity across batches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via Boc-protection of the amino group followed by coupling with 2,4-dichlorophenylpropanoic acid derivatives. Key steps include:

  • Boc-protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine) in dichloromethane or THF .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Boc-protected amine to the dichlorophenylpropanoic acid moiety.
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for Boc reagent) significantly affect purity and yield. Monitor by TLC or HPLC for intermediate validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl; Boc tert-butyl protons at δ 1.4 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular weight (MW: 334.20 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related dichlorophenylpropanoic acid derivatives .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For biological assays, pre-dissolve in DMSO (≤10% v/v) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .

Q. How stable is 3-Boc-amino-3-(2,4-dichlorophenyl)-propanoic acid under typical storage conditions?

  • Methodological Answer: Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group. Stability studies show no degradation over 12 months when protected from light and moisture. Avoid prolonged exposure to acidic/basic conditions (>pH 9 or <pH 4) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how do stereochemical differences impact biological activity?

  • Methodological Answer:

  • Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers .
  • Biological Relevance : Enantiomers may exhibit divergent binding affinities to targets like enzyme active sites or receptors. For example, (R)-isomers of similar dichlorophenyl derivatives show 10–50× higher activity in kinase inhibition assays .

Q. How does the dichlorophenyl substituent influence the compound’s interaction with biological targets?

  • Methodological Answer: The 2,4-dichlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability. Computational docking studies suggest halogen bonding with residues like His159 in target enzymes, as observed in pesticidal analogs . Validate via SAR studies by substituting Cl with F or methyl groups to assess binding energy changes .

Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to correlate with experimental solubility data .

Q. How to address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity). For example, trace water can hydrolyze Boc groups, reducing yields .
  • Assay Standardization : Use positive controls (e.g., dichlorprop as a pesticidal reference) to calibrate biological activity measurements .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; handle in a fume hood.
  • Waste Disposal : Neutralize with 10% NaOH before disposal. Toxicity data for analogs indicate LD50 >500 mg/kg (oral, rat), but environmental hazards (N-danger classification) require adherence to EPA guidelines .

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